molecular formula C20H24N8O4 B3868607 3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B3868607
M. Wt: 440.5 g/mol
InChI Key: JJPSKWJUDGAJFR-ZFJKUVAFSA-N
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Description

The compound “3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone” is a complex organic molecule. It contains several functional groups, including a nitrophenyl group, an acrylaldehyde group, a hydrazone group, and a 1,3,5-triazine ring substituted with morpholinyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrophenyl group could be introduced via a nitration reaction, and the acrylaldehyde group could be formed via an aldol condensation or a similar reaction . The hydrazone group could be formed via a reaction between an aldehyde or ketone and a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-triazine ring would likely provide a rigid, planar core to the molecule, with the other groups extending out from this core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more electron-withdrawing, while the acrylaldehyde group could make it more reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further studies to better understand its physical and chemical properties, investigations into potential uses for the compound, and development of methods for its large-scale synthesis .

properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O4/c29-28(30)17-5-1-3-16(15-17)4-2-6-21-25-18-22-19(26-7-11-31-12-8-26)24-20(23-18)27-9-13-32-14-10-27/h1-6,15H,7-14H2,(H,22,23,24,25)/b4-2+,21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPSKWJUDGAJFR-ZFJKUVAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 5
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
Reactant of Route 6
3-(3-nitrophenyl)acrylaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

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